2-(2-chloropyriMidin-4-yl)thiazole

描述

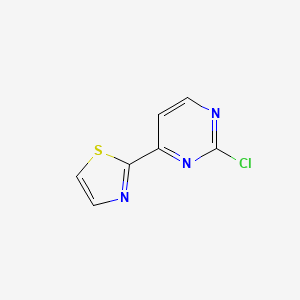

2-(2-chloropyrimidin-4-yl)thiazole is a heterocyclic compound that contains both a pyrimidine and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and thiazole moieties endows the compound with unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyrimidin-4-yl)thiazole typically involves the reaction of 2-chloropyrimidine with a thiazole derivative. One common method includes the use of 2,4-dichloropyrimidine as a starting material, which undergoes a nucleophilic substitution reaction with a thiazole derivative under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

2-(2-chloropyrimidin-4-yl)thiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) in solvents like DMF or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation and Reduction: Oxidized or reduced thiazole derivatives with altered electronic properties.

科学研究应用

Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities . These compounds are present in over 70 experimental drugs, highlighting their potential therapeutic applications in pharmaceutical research and development . Many naturally occurring thiazole rings are derived from microbial and marine sources . Thiazoles and thiazole-containing compounds have various uses as pharmacological agents, acting as analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic agents . Thiazoles appear in more than 18 FDA-approved drugs and over 70 experimental drugs .

Antibacterial Applications

Thiazole derivatives have demonstrated antibacterial activity against a range of microorganisms .

- Minimum Inhibitory Concentration (MIC): A set of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives were tested against gram-positive and gram-negative bacteria and fungus . Most compounds showed weaker antibacterial activity compared to reference drugs, with MIC values between 100-400 µg/ml, while reference drugs had MICs of 25–50 µg/ml . However, two compounds (2b and 2c) showed marginally increased efficacy against gram-positive E. faecalis, with a MIC of 100 µg/ml .

- Disubstituted Thiazoles: A newly developed 2,4-disubstituted thiazole compound has shown potential against various bacterial strains, including B. subtilis, S. aureus, S. epidermidis, P. aeruginosa, Proteus vulgaris, and Klebsiella pneumonia . Compounds with electron-withdrawing groups demonstrated inhibition zones against S. aureus, S. epidermidis, and B. subtilis, with MICs ranging from 0.98 to 3.9 µg/ml, while ampicillin displayed an MIC of 0.24 µg/ml .

- Thiol Derivatives: The antibacterial activity of 6-[(1/4-methyl imidazole/triazole/tetrazole-2/3/5-yl) thiol] derivatives was evaluated against a range of filamentous fungi, yeast, and bacteria . The N-(4-substituted thiazol-2-yl) acetamide analogs .

- Disc Diffusion Method: Newly synthesized thiazoles were screened for antibacterial activity against Escherichia coli, Staphyllococcus aureus, Psuedomonus aeruginosa, and Klebsiella pneumoniae bacterial strains using the disc diffusion method .

Anticancer Applications

Thiazole derivatives have also been explored for their anticancer properties .

- BRAF/HDAC Dual Inhibitors: A series of (thiazol-5-yl)pyrimidin-2-yl)amino)-N-hydroxyalkanamide derivatives were designed and synthesized as novel dual inhibitors of BRAF and HDACs . Compound 14b showed potent activity against BRAF, HDAC1, and HDAC6 enzymes and suppressed the proliferation of HT-29 cells harboring BRAFV600E mutation and HCT116 cells with wild-type BRAF .

- Thiazole Scaffolds: A green, one-pot multicomponent synthesis strategy was used to fabricate novel thiazole scaffolds incorporating phthalazine, pyridazine, and pyrido-pyridazine derivatives . Compound 4n displayed remarkable efficacy against A375, HeLa, and MCF-7 cancer cell lines .

Analgesic, Anti-inflammatory, and Antiviral Applications

作用机制

The mechanism of action of 2-(2-chloropyrimidin-4-yl)thiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can interfere with cellular pathways such as signal transduction, leading to altered cellular responses and potential therapeutic effects.

相似化合物的比较

Similar Compounds

2-chloropyrimidine: A precursor in the synthesis of 2-(2-chloropyrimidin-4-yl)thiazole, used in various chemical reactions.

2,4-dichloropyrimidine: Another pyrimidine derivative with similar reactivity, used in the synthesis of various heterocyclic compounds.

Uniqueness

This compound is unique due to the combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to compounds containing only one of these rings .

生物活性

2-(2-Chloropyrimidin-4-yl)thiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound integrates both pyrimidine and thiazole moieties, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring fused with a chlorinated pyrimidine, contributing to its unique reactivity and biological profile.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable example includes a study where thiazole derivatives were synthesized and tested against melanoma and prostate cancer cells, revealing IC50 values in the low nanomolar range, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Thiazole Derivatives

These findings suggest that the incorporation of thiazole into drug design could lead to the development of effective anticancer agents.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. For example, compounds derived from thiazoles have shown significant activity against a range of bacterial and fungal pathogens. In one study, various thiazole derivatives were evaluated for their antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, demonstrating substantial inhibition zones .

Table 2: Antimicrobial Activity of Thiazole Derivatives

These results highlight the potential of thiazole derivatives as candidates for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects is likely multifaceted. Studies suggest that these compounds may interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways such as apoptosis and cell proliferation . For instance, dual inhibitors targeting both BRAF and histone deacetylases (HDACs) have shown enhanced antitumor effects by modulating signaling pathways associated with cancer progression .

Case Studies

Several case studies illustrate the biological efficacy of thiazole derivatives:

- BRAF/HDAC Dual Inhibitors : A series of novel compounds incorporating thiazoles were developed to target both BRAF mutations and HDACs in colorectal cancer cells. These compounds demonstrated significant inhibition of tumor growth in vitro, suggesting their potential as therapeutic agents against resistant cancer forms .

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of synthesized thiazole derivatives, compounds exhibited strong activity against both gram-positive and gram-negative bacteria, indicating their broad-spectrum potential .

属性

IUPAC Name |

2-(2-chloropyrimidin-4-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTJGJJEJRAYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。